molecular formula C20H19N5O2 B11005691 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

Cat. No.: B11005691
M. Wt: 361.4 g/mol
InChI Key: IKSNIEYOVPXJHC-UHFFFAOYSA-N
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Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a complex organic compound that features a benzotriazine ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide typically involves multiple steps:

    Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine with nitrous acid, followed by oxidation.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzotriazine and indole moieties through an acetamide linkage. This can be achieved using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzotriazine ring, potentially converting the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at the acetamide linkage, where the acyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of bases (e.g., pyridine) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the benzotriazine ring can yield hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

Medicinally, 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazine ring can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. The indole moiety can further enhance binding affinity and specificity through additional interactions, such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: Lacks the indole moiety, making it less versatile in biological applications.

    N-(1-(propan-2-yl)-1H-indol-4-yl)acetamide: Lacks the benzotriazine ring, which reduces its potential as a pharmacophore.

Uniqueness

The combination of the benzotriazine and indole moieties in 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide provides a unique structural framework that enhances its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C20H19N5O2/c1-13(2)24-11-10-14-16(8-5-9-18(14)24)21-19(26)12-25-20(27)15-6-3-4-7-17(15)22-23-25/h3-11,13H,12H2,1-2H3,(H,21,26)

InChI Key

IKSNIEYOVPXJHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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